molecular formula C17H13ClN4 B10827456 4'-chloro Deschloroalprazolam

4'-chloro Deschloroalprazolam

Cat. No.: B10827456
M. Wt: 308.8 g/mol
InChI Key: QZQFCOLCRXZSIK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-chloro Deschloroalprazolam typically involves the following steps:

    Formation of the triazole ring: This is achieved by reacting a suitable hydrazine derivative with an appropriate nitrile compound under acidic or basic conditions.

    Cyclization: The intermediate product undergoes cyclization to form the triazolobenzodiazepine core structure.

Industrial Production Methods

Industrial production methods for 4’-chloro Deschloroalprazolam are not well-documented due to its status as a designer drug. the general principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, would apply.

Chemical Reactions Analysis

Types of Reactions

4’-Chloro Deschloroalprazolam can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

4’-Chloro Deschloroalprazolam exerts its effects by binding to the gamma-aminobutyric acid (GABA) receptor in the central nervous system. This binding enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects. The molecular targets include the GABA-A receptor subunits, and the pathways involved are related to the modulation of chloride ion channels .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4’-Chloro Deschloroalprazolam is unique due to its specific substitution pattern, which may result in different pharmacokinetic and pharmacodynamic properties compared to other benzodiazepines. Its emergence as a designer drug highlights the ongoing evolution of synthetic compounds in the illicit drug market .

Properties

Molecular Formula

C17H13ClN4

Molecular Weight

308.8 g/mol

IUPAC Name

6-(4-chlorophenyl)-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine

InChI

InChI=1S/C17H13ClN4/c1-11-20-21-16-10-19-17(12-6-8-13(18)9-7-12)14-4-2-3-5-15(14)22(11)16/h2-9H,10H2,1H3

InChI Key

QZQFCOLCRXZSIK-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C2N1C3=CC=CC=C3C(=NC2)C4=CC=C(C=C4)Cl

Origin of Product

United States

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